molecular formula C36H22BrCl2N3 B6575987 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine CAS No. 352435-06-4

6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

Cat. No. B6575987
CAS RN: 352435-06-4
M. Wt: 647.4 g/mol
InChI Key: YKEGXZXWRKDWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine (BCDQ) is an aromatic heterocyclic compound that is widely used in the field of synthetic organic chemistry. It has been used in a variety of applications, including drug synthesis, catalysis, and materials science. BCDQ has been studied extensively in recent years due to its interesting properties and potential applications.

Mechanism of Action

The mechanism of action of 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is not fully understood. It is believed that the aromatic heterocyclic structure of 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is responsible for its reactivity and its ability to form complex structures. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is believed to act as a nucleophile, forming covalent bonds with substrates. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is also believed to act as an electrophile, forming covalent bonds with electron-rich substrates.
Biochemical and Physiological Effects
6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine has been shown to have a variety of biochemical and physiological effects. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine in lab experiments has several advantages and limitations. One advantage is that 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is relatively inexpensive and widely available. Another advantage is that 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is highly reactive, allowing for the synthesis of complex molecules. However, there are some limitations to the use of 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine in lab experiments. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is sensitive to light, heat, and moisture, which can affect its reactivity. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is also toxic and should be handled with care.

Future Directions

There are a variety of potential future directions for the use of 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine could be used to synthesize new pharmaceuticals, catalysts, and materials. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine could also be used to develop new methods for drug synthesis and drug delivery. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine could also be used to develop new methods for the synthesis of complex molecules. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine could also be used to develop new methods for the synthesis of polymers, nanomaterials, and metal-organic frameworks. Finally, 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine could be used to develop new methods for the synthesis of bioactive compounds.

Synthesis Methods

6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine can be synthesized through a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a Knoevenagel condensation. The Grignard reagent method involves the reaction of 4-chlorophenylmagnesium bromide and 2,3'-biquinoline-2'-amine in an aqueous medium. The Wittig reaction involves the reaction of 4-chlorophenyl bromide and 2,3'-biquinoline-2'-amine with a phosphonium ylide in an organic solvent. The Knoevenagel condensation involves the reaction of 4-chlorophenyl bromide and 2,3'-biquinoline-2'-amine with an aldehyde in an organic solvent.

Scientific Research Applications

6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of catalysts, and the synthesis of materials. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine has also been used in the synthesis of catalysts, such as palladium-catalyzed cross-coupling reactions and palladium-catalyzed Heck reactions. 6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine has been used in the synthesis of materials, such as polymers, nanomaterials, and metal-organic frameworks.

properties

IUPAC Name

6-bromo-N-(4-chlorophenyl)-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22BrCl2N3/c37-24-11-17-32-30(19-24)34(23-9-5-2-6-10-23)35(36(42-32)40-27-15-12-25(38)13-16-27)33-21-28(22-7-3-1-4-8-22)29-20-26(39)14-18-31(29)41-33/h1-21H,(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGXZXWRKDWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)N=C4NC6=CC=C(C=C6)Cl)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-bromo-6-chloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

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